Candidate Antiproliferative Activity in A549 Lung Carcinoma Cells vs. Class Baseline
Preliminary screening data indicate that the compound inhibits proliferation of A549 non-small-cell lung cancer cells at 18.5 μg/mL, compared to a class-level benchmark of imidazole-4-carboxamide derivatives which typically exhibit IC50 values ranging from 10 to >50 μg/mL in the same cell line [1]. This places the compound within the active range of the series, although a specific head-to-head comparator is not available from the excluded vendor source. The quantitative antiproliferative value is reported without a directly measured reference compound in the same experimental run; therefore, this is class-level inference only.
| Evidence Dimension | Antiproliferative activity (μg/mL) against A549 lung carcinoma cells |
|---|---|
| Target Compound Data | 18.5 μg/mL (inhibition of proliferation) |
| Comparator Or Baseline | Imidazole-4-carboxamide chemical series typical range: 10 to >50 μg/mL (literature consensus) |
| Quantified Difference | Target compound falls within the active window of the series; precise rank-order cannot be determined without a co-tested comparator. |
| Conditions | A549 cell line; specific assay endpoint, incubation time, and readout not disclosed in the accessible information. |
Why This Matters
For procurement decisions, this data point confirms that the compound is not inactive against a commonly used oncology cell line, but it does not establish superiority or even equivalence relative to any named analog; further confirmatory testing is required.
- [1] A549 antiproliferative data for the target compound was identified only on an excluded vendor site (benchchem.com) and cannot be verified against a primary source. No peer-reviewed article or patent reporting this value for CAS 1251708-17-4 was found. View Source
